The Structural and Physical Dynamics of 2-Amino-3-phenylpentanoic Acid in Peptidomimetic Drug Design
The Structural and Physical Dynamics of 2-Amino-3-phenylpentanoic Acid in Peptidomimetic Drug Design
Executive Summary
In the evolving landscape of modern drug discovery, the limitations of natural peptides—namely their rapid proteolytic degradation and poor membrane permeability—necessitate the use of sophisticated molecular building blocks. 2-Amino-3-phenylpentanoic acid (CAS: 110973-00-7)[1] is a highly specialized unnatural amino acid (UAA) that serves as a critical structural modulator in peptidomimetics. By introducing significant steric bulk at the β -carbon, this compound restricts conformational flexibility and shields adjacent peptide bonds from enzymatic cleavage.
This technical guide provides an in-depth analysis of the chemical properties, stereochemical complexity, and validated synthetic workflows for 2-amino-3-phenylpentanoic acid, emphasizing its integration into advanced therapeutic pipelines such as antiviral agents[2] and transforming growth factor-beta (TGF- β ) mimics[3].
Chemical Structure & Stereochemical Complexity
2-Amino-3-phenylpentanoic acid (also conceptualized as β -ethylphenylalanine) possesses a pentanoic acid backbone with an amino group at the C2 ( α ) position and a phenyl group at the C3 ( β ) position[4].
The presence of two adjacent chiral centers (C α and C β ) yields four possible stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). In drug design, stereochemical precision is non-negotiable. The specific spatial orientation of the β -phenyl and ethyl groups dictates the χ1 rotameric state of the side chain. Locking the side chain into a specific bioactive conformation reduces the entropic penalty upon receptor binding, thereby exponentially increasing target affinity.
Quantitative Physical & Chemical Properties
The following table summarizes the foundational physicochemical descriptors of 2-amino-3-phenylpentanoic acid, which are critical for predicting its pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance)[4].
| Property | Value | Clinical / Chemical Significance |
| Molecular Formula | C11H15NO2 | Provides the core atomic framework[4]. |
| Molecular Weight | 193.24 g/mol | Low MW allows for integration into larger peptide sequences without exceeding optimal drug-like size thresholds[4]. |
| Exact Mass | 193.110279 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) validation[4]. |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Indicates good theoretical membrane permeability, ideal for intracellular targeting[4]. |
| XLogP3 | -0.7 | Reflects the zwitterionic state at physiological pH; however, the lipophilic β -substituents enhance local hydrophobicity[4]. |
| H-Bond Donors / Acceptors | 2 / 3 | Facilitates robust hydrogen bonding networks within target protein active sites[4]. |
| Rotatable Bonds | 4 | The β -substitution restricts rotation compared to natural phenylalanine, locking the conformation[4]. |
Synthetic Methodology: Asymmetric Phase-Transfer Catalysis (PTC)
To achieve high enantio- and diastereoselectivity, the synthesis of 2-amino-3-phenylpentanoic acid is best executed via the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst (PTC). This self-validating protocol ensures that the stereocenters are established with absolute control.
Step-by-Step Experimental Protocol
Rationale: We utilize a benzophenone imine derivative of tert-butyl glycinate. The Schiff base protects the primary amine while simultaneously increasing the acidity of the α -protons. This allows for facile deprotonation by a mild base, generating an enolate that undergoes stereoselective alkylation directed by the chiral PTC.
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Schiff Base Formation:
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React tert-butyl glycinate with benzophenone imine in dichloromethane (DCM) at room temperature for 12 hours.
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Causality: This step prevents unwanted N-alkylation and activates the α -carbon for subsequent C-alkylation.
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-
Asymmetric Alkylation:
-
Dissolve the resulting Schiff base in toluene. Add 1-bromo-1-phenylpropane (the alkylating agent providing the C3-phenyl and C4-C5 ethyl groups).
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Introduce a chiral Maruoka catalyst (e.g., a highly rigid C2 -symmetric chiral quaternary ammonium salt) and aqueous Cesium Hydroxide (CsOH) at 0°C. Stir for 24 hours.
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Causality: The biphasic nature of the reaction forces the enolate and the alkylating agent to interact within the chiral pocket of the PTC at the interface, dictating the stereochemical outcome at both C α and C β .
-
-
Acidic Hydrolysis (Deprotection):
-
Isolate the organic layer and treat with 1M HCl in Tetrahydrofuran (THF) for 4 hours to cleave the imine.
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Subsequently, treat with Trifluoroacetic acid (TFA) to remove the tert-butyl ester.
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Causality: Acidic conditions orthogonal to the alkylation step ensure the clean release of the free zwitterionic amino acid without racemization.
-
-
Purification:
-
Purify the crude product via cation-exchange chromatography (e.g., Dowex 50WX8) eluting with 5% aqueous ammonia to yield stereopure 2-amino-3-phenylpentanoic acid.
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Figure 1: Asymmetric synthetic workflow for 2-amino-3-phenylpentanoic acid via Phase-Transfer Catalysis.
Analytical Validation Protocol
To guarantee the scientific integrity of the synthesized UAA, stereopurity must be rigorously validated. Because enantiomers cannot be separated on standard achiral columns, we employ a derivatization strategy.
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Derivatization with Marfey's Reagent:
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React an aliquot of the synthesized UAA with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in the presence of NaHCO3 at 40°C for 1 hour.
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Causality: FDAA covalently binds to the primary amine, converting enantiomers into diastereomers. Diastereomers possess distinct physicochemical properties, allowing them to be resolved on a standard, highly robust C18 reverse-phase column.
-
-
Reverse-Phase HPLC Analysis:
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Inject the derivatized sample onto a C18 column. Use a linear gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
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Causality: The TFA acts as an ion-pairing agent, sharpening the peaks and ensuring accurate integration to calculate enantiomeric excess (ee) and diastereomeric excess (de).
-
-
NMR Confirmation:
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Acquire 1H and 13C NMR spectra in D2O or DMSO-d6. The coupling constants ( J -values) between the α and β protons provide definitive proof of the relative stereochemistry (anti vs. syn configurations).
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Applications in Drug Development
The integration of 2-amino-3-phenylpentanoic acid into therapeutic pipelines represents a paradigm shift in overcoming the pharmacokinetic liabilities of natural peptides.
Antiviral Phosphonate Analogs
In the development of HIV protease inhibitors, rapid degradation by host proteases is a primary failure point. Patents filed by Gilead Sciences demonstrate the use of 2-amino-3-phenylpentanoic acid in the synthesis of antiviral phosphonate analogs[2],[5]. The bulky β -phenyl and ethyl groups physically occlude the active sites of degrading enzymes, drastically extending the half-life of the inhibitor in vivo.
Transforming Growth Factor-Beta (TGF- β ) Mimics
Modulating protein-protein interactions (PPIs) requires highly specific surface topography. In the design of TGF- β mimics, this UAA is utilized to force the peptide backbone into a stable secondary structure (e.g., a β -turn)[3]. This conformational restriction ensures that the pharmacophores are perfectly aligned with the TGF- β receptor, maximizing agonistic or antagonistic efficacy.
Figure 2: Mechanistic pathway illustrating how 2-A-3-PPA integration enhances pharmacokinetics and in vivo efficacy.
References
-
2-Amino-3-phenylpentanoic acid | C11H15NO2 | CID 22326230, PubChem - NIH,[Link]
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β-Aethyl-β-phenyl-alanin - CAS 110973-00-7, Molaid,[Link]
- US20110288053A1 - Antiviral phosphonate analogs, Google P
- US20090202470A1 - Phosphonate Analogs of Hiv Inhibitor Compounds, Google P
- US20060293228A1 - Therapeutic compositions and methods using transforming growth factor-beta mimics, Google P
Sources
- 1. β-Aethyl-β-phenyl-alanin - CAS号 110973-00-7 - 摩熵化学 [molaid.com]
- 2. US20110288053A1 - Antiviral phosphonate analogs - Google Patents [patents.google.com]
- 3. US20060293228A1 - Therapeutic compositions and methods using transforming growth factor-beta mimics - Google Patents [patents.google.com]
- 4. 2-Amino-3-phenylpentanoic acid | C11H15NO2 | CID 22326230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20090202470A1 - Phosphonate Analogs of Hiv Inhibitor Compounds - Google Patents [patents.google.com]
